

# An In-depth Technical Guide to Cefotiam Hydrochloride

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## Compound of Interest

Compound Name: *Cefotiam Hydrochloride*

Cat. No.: *B1668865*

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This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and relevant experimental protocols for **Cefotiam Hydrochloride**. The information is intended to support research, development, and quality control activities involving this third-generation cephalosporin antibiotic.

## Physicochemical Properties

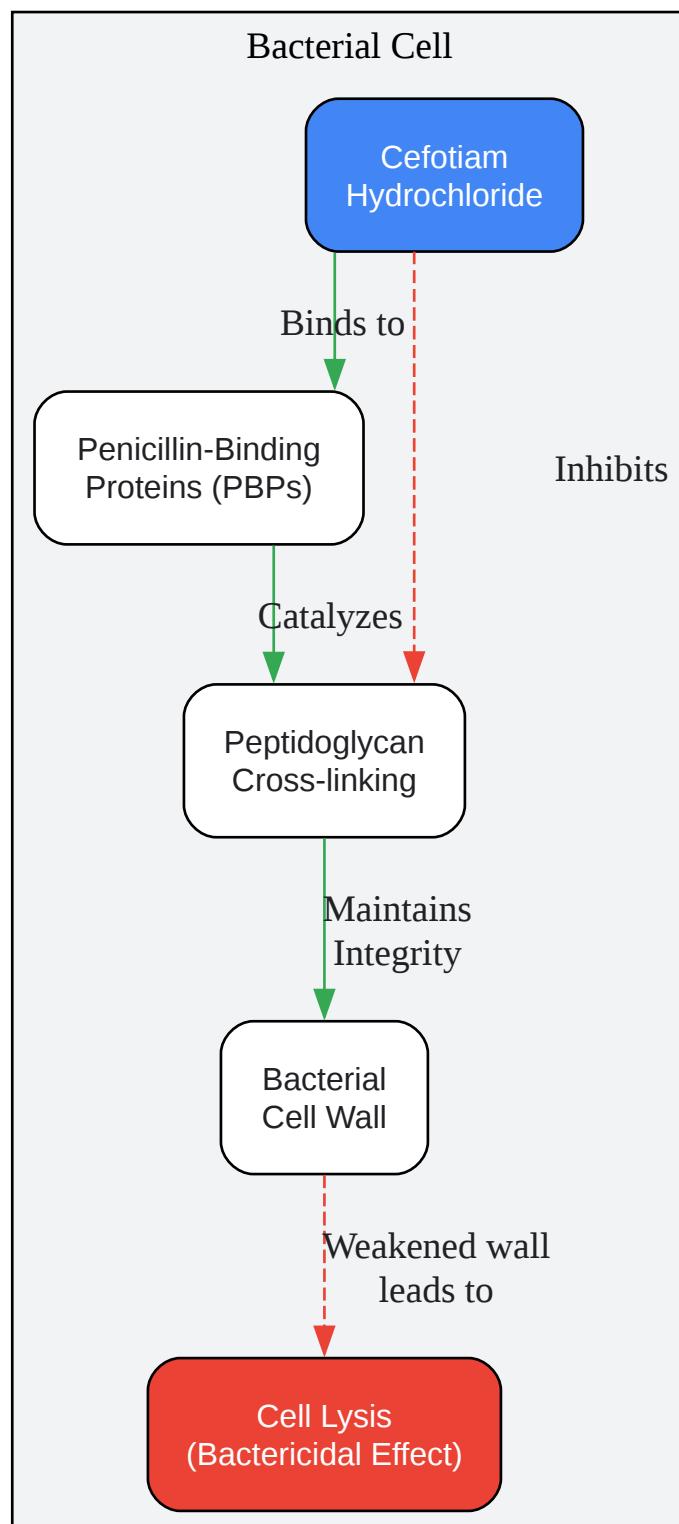
Cefotiam is a broad-spectrum, semi-synthetic beta-lactam antibiotic. It is commonly available as a hydrochloride salt, with both mono- and dihydrochloride forms documented. The fundamental properties are summarized below.

Property	Cefotiam Hydrochloride	Cefotiam Dihydrochloride
CAS Number	66309-69-1	66309-69-1
Molecular Formula	$C_{18}H_{23}N_9O_4S_3 \cdot HCl$	$C_{18}H_{23}N_9O_4S_3 \cdot 2HCl$
Molecular Weight	562.08 g/mol [1][2]	598.56 g/mol [3]
Appearance	White to tan powder	White powder[3]
Solubility	Soluble in water	Freely soluble in water[3]

# Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

**Cefotiam hydrochloride** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.<sup>[1]</sup> The primary target of Cefotiam is a group of enzymes known as penicillin-binding proteins (PBPs).<sup>[3]</sup> These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity.

By binding to the active site of PBPs, Cefotiam blocks their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. Cefotiam has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.<sup>[1]</sup>



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Mechanism of action of **Cefotiam Hydrochloride**.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is adapted from the United States Pharmacopeia (USP) for the analysis of **Cefotiam Hydrochloride**.

#### 1. Chromatographic System:

- Apparatus: A liquid chromatograph equipped with a 254-nm UV detector.
- Column: 4.6-mm x 25-cm; packing L1 (octadecyl silane chemically bonded to porous silica or ceramic micro-particles).
- Flow Rate: Approximately 1.5 mL per minute.

#### 2. Reagents and Solutions:

- Mobile Phase: Dissolve 13.1 g of ammonium sulfate in 850 mL of water. Adjust the pH to 6.5  $\pm$  0.1 with 2 N ammonium hydroxide. Add 150 mL of acetonitrile and mix. Filter and degas the solution.
- Standard Preparation: Prepare a solution of USP **Cefotiam Hydrochloride** Reference Standard in water to obtain a known concentration of about 1000  $\mu$ g/mL of cefotiam.
- Assay Preparation: Accurately weigh about 60 mg of **Cefotiam Hydrochloride**, dissolve in and dilute to 50.0 mL with water. Pipette 5.0 mL of this solution into a 100-mL volumetric flask and dilute to volume with the Mobile Phase.

#### 3. Procedure:

- Separately inject equal volumes (about 10  $\mu$ L) of the Standard preparation and the Assay preparation into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculate the quantity of cefotiam in the portion of **Cefotiam Hydrochloride** taken.

#### 4. System Suitability:

- The column efficiency should not be less than 1985 theoretical plates.
- The tailing factor for the cefotiam peak should not be more than 1.8.
- The relative standard deviation for replicate injections should not be more than 1.0%.

## Antimicrobial Susceptibility Testing (AST) - Disk Diffusion Method

This protocol is based on established clinical laboratory standards for determining the susceptibility of bacterial isolates to Cefotiam.

#### 1. Materials:

- Media: Mueller-Hinton agar (MHA) plates.
- Inoculum: A standardized suspension of the bacterial isolate equivalent to a 0.5 McFarland turbidity standard.
- Antibiotic Disks: Paper disks impregnated with 30 µg of Cefotiam.
- Control Strains: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923.

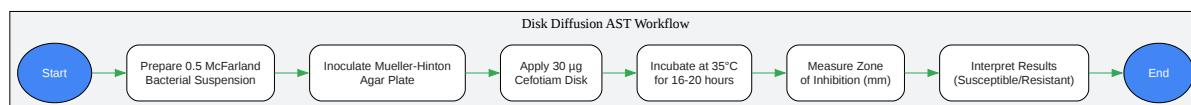
#### 2. Procedure:

- Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a uniform lawn of growth.
- Aseptically apply a 30-µg Cefotiam disk to the surface of the inoculated agar.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

#### 3. Interpretation:

- After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter.

- Interpret the results based on established breakpoints:
  - Susceptible:  $\geq 18$  mm
  - Resistant:  $\leq 14$  mm
- The control strains should yield zone diameters within the established quality control ranges (e.g., *E. coli* ATCC 25922 and *S. aureus* ATCC 25923 should both produce zones of 27 to 33 mm in diameter).[4]



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Experimental workflow for disk diffusion AST.

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